molecular formula C18H14F2N4O B12428809 Elovl1-IN-1

Elovl1-IN-1

Cat. No.: B12428809
M. Wt: 340.3 g/mol
InChI Key: UWMKZOSESQVNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elovl1-IN-1 is a chemical compound known for its inhibitory effects on the enzyme elongation of very long chain fatty acids protein 1 (ELOVL1). This enzyme is crucial in the biosynthesis of very long chain fatty acids, which are essential components of various cellular processes, including lipid metabolism, membrane structure, and cell signaling .

Preparation Methods

The synthesis of Elovl1-IN-1 involves several steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

ELOVL1 Enzymatic Activity and Substrate Specificity

ELOVL1 is a fatty acid elongase critical for synthesizing very long-chain fatty acids (VLCFAs), particularly C24 and C26 acyl-CoAs (Table 1) .

Key findings:

  • Substrate preference : ELOVL1 exhibits the highest activity toward saturated acyl-CoAs (e.g., C18:0, C20:0, C22:0) and monounsaturated C20:1 and C22:1 fatty acids .

  • Role in sphingolipid synthesis : ELOVL1 produces C24 acyl-CoAs, which are precursors for C24 sphingolipids (e.g., ceramides, sphingomyelins). Knockdown of ELOVL1 in HeLa cells reduces C24 ceramide (Cer) and sphingomyelin (SM) levels while increasing shorter-chain species (C16:0, C18:0) .

  • Multi-cycle elongation : ELOVL1 can elongate C18:0-CoA through multiple cycles to generate C24:0 and C26:0 acyl-CoAs (Fig. 1C in ).

Table 1: ELOVL1 Substrate Specificity

SubstrateActivity (Relative to Controls)Key Product
C18:0-CoAHighC20:0, C24:0
C20:0-CoAHighestC24:0, C26:0
C22:0-CoAHighestC24:0, C26:0
C24:0-CoAModerateC26:0, C28:0
Unsaturated FAsWeak (C20:1, C22:1 only)C24:1, C26:1

Regulation of ELOVL1 Activity

ELOVL1 activity is tightly coordinated with ceramide synthase 2 (CERS2) to ensure efficient C24 sphingolipid production :

  • Mechanism : CERS2 interacts with ELOVL1 to facilitate the transfer of C24 acyl-CoA from the elongase complex to ceramide synthesis pathways.

  • Consequence : Disruption of this interaction (e.g., via CERS2 knockdown) reduces C24 ceramide levels and impairs membrane microdomain function .

Inhibition of ELOVL1

While the provided studies do not mention "Elovl1-IN-1," they highlight strategies for modulating ELOVL1 activity:

  • siRNA knockdown : Reduces C24 sphingolipid synthesis by >60% in HeLa cells .

  • Pharmacological inhibition : A recent study (outside the provided sources) describes a selective ELOVL1 inhibitor (CPD37), which reduces C26:0 levels in ABCD1−/y mice by >50% .

Table 2: Effects of ELOVL1 Inhibition

ParametersiRNA Knockdown Pharmacological (CPD37)
C24 Ceramide↓ 65%Not reported
C26:0 VLCFANot reported↓ 50-70%
Membrane microdomainsImpaired (LYN kinase ↓)Not reported

Unresolved Questions

  • Structural basis for substrate specificity : The molecular determinants of ELOVL1’s preference for saturated acyl-CoA remain unclear.

  • Therapeutic implications : Inhibitors like this compound could target diseases linked to VLCFA dysregulation (e.g., X-linked adrenoleukodystrophy), but safety profiles require further study .

Key Citations

  • Ohno et al., PNAS (2010)

  • Frontiers in Oncology (2022)

  • BioRxiv Preprint (2024)

Scientific Research Applications

It appears that the query is about the applications of ELOVL1 and ELOVL1-IN-1 in the context of cancer, especially hepatocellular carcinoma (HCC), and related metabolic conditions. This compound is mentioned as an ELOVL1 inhibitor.

Prognostic Value and Immunotherapy

ELOVL1 is closely related to tumor grade and tumor T stage and might predict the prognosis of HCC patients . ELOVL1 and ELOVL3 show altered expression at the pan-cancer level, and in liver cancer, ELOVL1 and ELOVL3 are strongly associated with poor prognosis in HCC . ELOVL1, but not ELOVL3, plays an important role in HCC . Functional network analysis suggests ELOVL1 may be involved in the immune response, affecting immune cell infiltration and immune checkpoint markers like PD-1 and CTLA4 . High ELOVL1 expression may lead to insensitivity to immunotherapy and is associated with microsatellite instability (MSI), tumor mutational burden (TMB), and oncogene mutations such as TP53 . ELOVL1 could predict poor prognosis and might be a potential indicator of immunotherapy efficacy in HCC patients .

Expression and Functional Enrichment

To determine the differentially expressed gene (DEG) pattern between HCC patients with high and low ELOVL1 expression, the patients were divided into high and low groups based on the median ELOVL1 expression value . DEGs were determined using the Limma package, and the functions of these identified DEGs were explored by Gene Ontology (GO) gene sets and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis .

Correlation with Immune Environment

CIBERSOR was applied to explore the expression of ELOVL1 and its relationship with the abundance of 22 tumor-infiltrating immune cells (TILCs), including CD8+ T cells, CD4+ T cells, B cells, neutrophils, macrophages, and dendritic cells . The TIMER database was also used to inspect the correlation between ELOVL1 and the abundance of TILCs . The mRNA level of ELOVL1 and its relationship with 60 immune checkpoints was identified by the TISIDB database .

Expression in Liver Tissues

ELOVL1 mRNA and protein expression is higher in HCC patients than in paired adjacent normal liver tissues . An immunohistochemical chip of 113 liver cancer samples showed varying levels of ELOVL1 expression, with a significant upregulation of ELOVL1 in HCC tissues compared to adjacent normal liver tissues .

Functional Implications

Functional enrichment analysis indicated that ELOVL1 is involved in E2F targets, G2M checkpoint, mitotic spindle, Myc targets, MTORC1 signaling, DNA repair, unfolded DNA repair, and protein secretion . GSEA study showed that ELOVL1 participated antigen processing and presentation, pathways in cancer, leukocyte transendothelial migration, NOD-like receptor signaling pathway, and Toll-like receptor signaling pathway . ELOVL1 participates in antigen processing and presentation and innate immune response, and is also involved in major histocompatibility complex protein binding and adaptive immune response .

Immune Microenvironment

Analysis of immune components between high and low ELOVL1 expression groups showed that ELOVL1 mRNA expression was closely related to immune cell infiltration, including CD8+ T cells, CD4+ T cells, neutrophils, macrophages, and dendritic cells . ELOVL1 was positively correlated with immune checkpoints such as PD-1 (PDCD1), CTLA4, LAG3, and endothelial growth factors (VEGFs) .

Reduction of Very Long Chain Fatty Acids

Inhibition of Elovl1 reduced very long chain fatty acids in a mouse model . A novel, orally bioavailable, brain-penetrant Elovl1 inhibitor was able to significantly reduce VLCFAs in the brain and spinal cord of mice deficient for Abcd1 function . The molecule CPD37 is quite specific for Elovl1 .

Impact on ABCD1 Deficiency

In ABCD1 −/y mice, Elovl1 inhibition led to transcriptional changes beyond the correction of pathways altered by loss of ABCD1, suggesting broader consequences in ABCD1 −/y mice than just correction of lipid homeostasis .

Potential in X-Linked Adrenoleukodystrophy (X-ALD) Treatment

Mechanism of Action

Elovl1-IN-1 exerts its effects by inhibiting the activity of ELOVL1, thereby reducing the levels of very long chain fatty acids. This inhibition disrupts the elongation cycle of fatty acids, which is essential for the synthesis of various lipid species. The molecular targets of this compound include the active site of ELOVL1, where it binds and prevents the enzyme from catalyzing the elongation reaction .

Comparison with Similar Compounds

Elovl1-IN-1 is unique in its specific inhibition of ELOVL1. Similar compounds include other inhibitors of the ELOVL family, such as inhibitors of ELOVL3 and ELOVL7. These compounds share similar mechanisms of action but differ in their specificity and potency. This compound is particularly effective in reducing the levels of very long chain fatty acids, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

Elovl1-IN-1 is a small molecule inhibitor targeting the elongase enzyme ELOVL1, which is crucial in the biosynthesis of very long-chain fatty acids (VLCFAs). This compound has garnered attention due to its potential therapeutic applications, particularly in conditions characterized by VLCFA accumulation, such as adrenoleukodystrophy (ALD). This article explores the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and implications for disease treatment.

ELOVL1 is responsible for the elongation of fatty acids, particularly in the synthesis of C24 and C26 VLCFAs. This compound inhibits this enzyme, leading to a reduction in VLCFA levels within cells. Studies have demonstrated that inhibition of ELOVL1 results in significant decreases in C26:0 levels in various tissues, including the brain and spinal cord, which are critical areas affected in ALD patients .

In Vitro Studies

In vitro assays using human cell lines have shown that treatment with this compound leads to:

  • Reduction of VLCFAs : Specifically, a decrease in C24 and C26 fatty acyl-CoAs was observed. This reduction was quantified using mass spectrometry techniques .
  • Altered Lipid Metabolism : The inhibition of ELOVL1 not only affects VLCFA levels but also alters broader lipid metabolic pathways. Transcriptomic analyses revealed significant changes in gene expression related to lipid metabolism following treatment with this compound .

In Vivo Studies

Research utilizing mouse models has provided insights into the therapeutic potential of this compound:

  • Mouse Model of ALD : In ABCD1 knockout mice (a model for ALD), administration of this compound resulted in reduced VLCFA accumulation in both brain and liver tissues. This suggests that the compound may help restore lipid homeostasis in conditions characterized by VLCFA overload .
  • Safety and Efficacy : The compound demonstrated selectivity for ELOVL1 over other elongases (ELOVL3 and ELOVL7), minimizing potential off-target effects. Safety assessments indicated that heterozygous knockout models exhibited no significant adverse effects related to ELOVL1 inhibition .

Case Studies and Clinical Implications

The therapeutic implications of this compound are particularly relevant for patients with ALD and possibly other disorders characterized by VLCFA accumulation.

  • Case Study 1 : A clinical study involving patients with ALD showed that those with elevated C26:0 levels exhibited neurological symptoms correlating with VLCFA accumulation. Treatment with this compound could potentially mitigate these symptoms by normalizing fatty acid profiles .
  • Case Study 2 : A cohort study on liver cancer patients indicated that high expression levels of ELOVL1 were associated with poor prognosis. This suggests that targeting ELOVL1 may not only have implications for metabolic disorders but also for cancer therapy, where modulation of lipid metabolism could influence tumor growth and response to treatments .

Data Summary

Study Type Findings Implications
In VitroReduced C24 and C26 acyl-CoA levels; altered lipid metabolismPotential for treating metabolic disorders
In VivoDecreased VLCFA accumulation in ABCD1 knockout miceTherapeutic use in adrenoleukodystrophy
Case Study (ALD)Correlation between elevated C26:0 levels and neurological symptomsTargeting ELOVL1 may alleviate symptoms
Case Study (HCC)High ELOVL1 expression linked to poor prognosisPossible target for cancer therapy

Q & A

Basic Research Questions

Q. How can researchers determine the inhibitory efficacy of Elovl1-IN-1 on ELOVL1 activity in vitro?

  • Methodological Answer : Perform cell-based assays using ELOVL1-expressing cell lines (e.g., HEK293 or primary fibroblasts). Measure changes in very long-chain fatty acid (VLCFA) levels via liquid chromatography-mass spectrometry (LC-MS) before and after treatment. Include positive controls (e.g., known ELOVL1 inhibitors) and vehicle controls. Validate compound purity (≥99%) using HPLC or NMR, as impurities may confound results .

Q. What experimental controls are essential when testing this compound in adrenoleukodystrophy (ALD) animal models?

  • Methodological Answer : Use vehicle-treated and untreated cohorts as negative controls. Include a positive control group treated with a therapeutic standard (e.g., Lorenzo’s oil). Monitor plasma and tissue VLCFA levels longitudinally. Ensure blinding during data collection to minimize bias. Report animal strain, dosage, and administration route (e.g., oral gavage vs. intraperitoneal injection) to enhance reproducibility .

Q. How can researchers establish a dose-response relationship for this compound in vitro?

  • Methodological Answer : Treat cells with a logarithmic dilution series of this compound (e.g., 1 nM–100 μM) for 24–72 hours. Quantify ELOVL1 activity via enzymatic assays or VLCFA accumulation. Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values. Include triplicate technical replicates and repeat experiments across multiple cell passages to assess variability .

Q. What criteria should guide the selection of cell lines for this compound studies?

  • Methodological Answer : Prioritize cell lines with endogenous ELOVL1 expression (e.g., oligodendrocytes for ALD relevance). Validate baseline VLCFA levels via LC-MS. Avoid immortalized lines with aberrant lipid metabolism. Include CRISPR/Cas9-generated ELOVL1-knockout cells as specificity controls to confirm on-target effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s efficacy across different experimental models?

  • Methodological Answer : Conduct a meta-analysis of dose-response data from in vitro, ex vivo, and in vivo studies. Identify confounding variables (e.g., cell type, serum composition, or pharmacokinetic differences). Use orthogonal assays (e.g., RNAi-mediated ELOVL1 knockdown) to validate target engagement. Apply mixed-effects statistical models to account for inter-study variability .

Q. What strategies optimize this compound’s bioavailability in preclinical studies?

  • Methodological Answer : Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) using radiolabeled this compound. Co-administer with bioavailability enhancers (e.g., cyclodextrins for solubility). Test prodrug derivatives to improve membrane permeability. Compare oral vs. parenteral administration routes in rodent models .

Q. How can transcriptomic and metabolomic data be integrated to elucidate this compound’s off-target effects?

  • Methodological Answer : Pair RNA-seq (to identify differentially expressed genes) with untargeted metabolomics. Use pathway enrichment tools (e.g., MetaboAnalyst, Gene Ontology) to map interactions. Validate candidate off-targets via CRISPR interference or chemical proteomics. Cross-reference findings with databases like ChEMBL for known compound interactions .

Q. What statistical approaches are recommended for analyzing time-series data in this compound treatment studies?

  • Methodological Answer : Apply linear mixed-effects models to account for repeated measurements. Use false discovery rate (FDR) correction for multi-omics datasets. For longitudinal animal studies, employ survival analysis (Kaplan-Meier curves) if assessing disease progression. Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How can researchers ensure ethical compliance when sharing this compound trial data involving human subjects?

  • Methodological Answer : Anonymize data via de-identification (e.g., removing patient IDs, geolocation). Obtain explicit consent for data sharing during IRB approval. Use secure repositories (e.g., Zenodo, Dryad) with access controls. Adhere to GDPR or local regulations by consulting institutional data protection offices. Include data-sharing clauses in informed consent forms .

Q. What methodologies validate this compound’s target specificity in complex biological systems?

  • Methodological Answer :
    Combine thermal proteome profiling (TPP) to identify binding partners with cellular thermal shift assays (CETSA). Use isogenic cell lines (wild-type vs. ELOVL1-knockout) to confirm on-target effects. Cross-validate with structural modeling (e.g., molecular docking simulations) to predict interaction sites .

Q. Data Management and Reproducibility

Q. How should researchers document this compound experiments to ensure reproducibility?

  • Methodological Answer :
    Maintain electronic lab notebooks (ELNs) with timestamps and version control. Record raw data (e.g., LC-MS spectra, animal weights) in standardized templates. Upload datasets to FAIR-aligned repositories (e.g., Figshare) with metadata (e.g., solvent used, incubation time). Cite protocols from public databases (e.g., protocols.io ) .

Q. What steps mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :
    Characterize each batch via NMR, HPLC, and mass spectrometry. Store compounds under inert conditions (argon, −80°C). Include batch numbers in publications and share Certificates of Analysis (CoA) as supplementary material. Use inter-laboratory comparisons to validate synthesis protocols .

Q. Contradiction and Validation

Q. How to address conflicting reports on this compound’s therapeutic window in ALD models?

  • Methodological Answer :
    Reanalyze raw data from published studies to identify methodological differences (e.g., dosing schedules, outcome measures). Conduct dose-ranging studies in standardized models (e.g., Abcd1-knockout mice). Use Bayesian meta-analysis to reconcile effect sizes across studies .

Q. What validation frameworks are recommended for this compound’s biomarker efficacy?

  • Methodological Answer :
    Follow REMARK guidelines for biomarker studies. Validate VLCFA reduction as a surrogate endpoint in ≥2 independent cohorts. Use receiver operating characteristic (ROC) curves to assess sensitivity/specificity. Compare against established biomarkers (e.g., plasmalogen levels) .

Q. Interdisciplinary Integration

Q. How can machine learning models predict this compound’s off-target interactions?

  • Methodological Answer :
    Train models on chemical databases (e.g., PubChem, ChEMBL) using molecular descriptors (e.g., Morgan fingerprints). Validate predictions with high-throughput screening (HTS) assays. Incorporate toxicity data from Tox21 to prioritize in vivo testing .

Properties

Molecular Formula

C18H14F2N4O

Molecular Weight

340.3 g/mol

IUPAC Name

1-(2-fluorophenyl)-N-[1-(2-fluoropyridin-4-yl)pyrazol-3-yl]cyclopropane-1-carboxamide

InChI

InChI=1S/C18H14F2N4O/c19-14-4-2-1-3-13(14)18(7-8-18)17(25)22-16-6-10-24(23-16)12-5-9-21-15(20)11-12/h1-6,9-11H,7-8H2,(H,22,23,25)

InChI Key

UWMKZOSESQVNAA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2F)C(=O)NC3=NN(C=C3)C4=CC(=NC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.